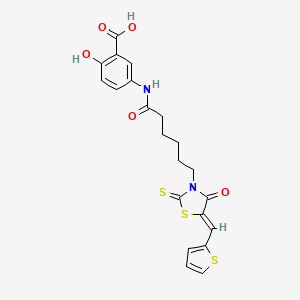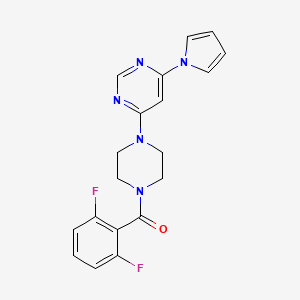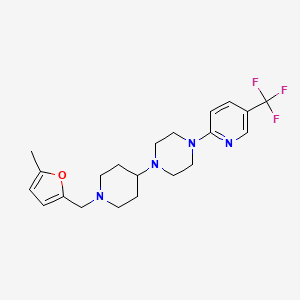
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic compound that features a combination of furan, piperidine, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and piperidine intermediates, followed by their coupling with the piperazine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperidine and piperazine rings can be reduced to their corresponding amines.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the piperidine ring may produce piperidine derivatives.
Scientific Research Applications
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperidine
- 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidine
Uniqueness
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is unique due to its specific combination of functional groups and ring structures. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O/c1-16-2-4-19(29-16)15-26-8-6-18(7-9-26)27-10-12-28(13-11-27)20-5-3-17(14-25-20)21(22,23)24/h2-5,14,18H,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMVUMQSKCPUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
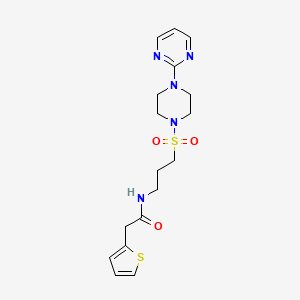
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2638648.png)
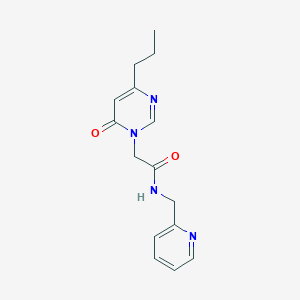
![6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2638652.png)
![ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2638653.png)

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2638656.png)
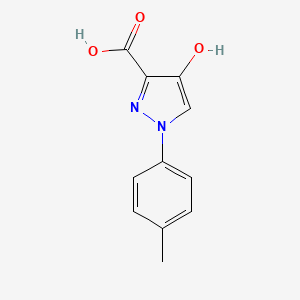
![N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2638659.png)
![N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B2638660.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2638662.png)

